molecular formula C8H11ClN2 B1404033 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride CAS No. 1187930-42-2

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride

Cat. No. B1404033
M. Wt: 170.64 g/mol
InChI Key: ZJMHTKKYRWAVTH-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is a chemical compound with the IUPAC name 6,7-dihydro-5H-cyclopenta [b]pyridin-7-amine hydrochloride . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta [b]pyridine structure .


Molecular Structure Analysis

The molecular structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride was studied by X-ray structural analysis . The structure of a number of heterocycles obtained on their basis was also studied .


Chemical Reactions Analysis

The chemical reactions involving 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride include direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . This reaction was achieved using Mn (OTf) 2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride include a molecular weight of 119.16 g/mol . The compound has a boiling point of 278.1±40.0 °C and a density of 1.284±0.06 g/cm3 .

Scientific Research Applications

Pleiotropic Effects and Pharmacological Properties

Penehyclidine hydrochloride (PHC), an anticholinergic drug, has been studied for its extensive clinical application value. It is used as a reversal agent in cases of organic phosphorus poisoning and as a preanesthetic medication. PHC's ability to effectively antagonize symptoms of poisoning, reduce mucus secretion, relax airway smooth muscles, and protect various organs highlights its pharmacological benefits (Wang, Gao, & Ma, 2018).

Heterocyclic Compounds in Organic Chemistry

L-Proline, a natural amino acid, serves as a versatile organo-catalyst in organic chemistry. It catalyzes different asymmetric syntheses and is crucial for the synthesis of various heterocyclic skeletons, such as coumarin and indoles, which are significant in the development of drugs and agrochemicals (Thorat et al., 2022).

Therapeutic Potential of Functionalized Quinoline Motifs

Quinoline motifs, due to their broad spectrum of bioactivity, have garnered attention as core templates in drug design. Research highlights the chemistry, medicinal potential, and pharmacological applications of quinoline motifs, demonstrating their significant efficacies for future drug development (Ajani, Iyaye, & Ademosun, 2022).

Metabolism of Plant-derived Alkaloids

A review of the metabolism of various plant-derived alkaloids emphasizes the role of hepatic enzymes in regulating the toxicity of phytochemicals. This research may encourage further development of plant-derived alkaloidal drugs, highlighting the importance of understanding compound metabolism in scientific research (Debnath et al., 2023).

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c9-7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMHTKKYRWAVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride

CAS RN

1187930-42-2
Record name 5H-Cyclopenta[b]pyridin-7-amine, 6,7-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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